molecular formula C12H14N2O2 B7527013 1-(3-Acetylphenyl)-3-cyclopropylurea

1-(3-Acetylphenyl)-3-cyclopropylurea

Cat. No.: B7527013
M. Wt: 218.25 g/mol
InChI Key: CQNHNXCOMPLCEV-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-cyclopropylurea is a synthetic urea derivative characterized by a cyclopropyl group attached to the urea nitrogen and a 3-acetylphenyl substituent. The acetyl group at the phenyl ring’s meta-position distinguishes it from related compounds, influencing electronic properties, solubility, and biological activity .

Properties

IUPAC Name

1-(3-acetylphenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)9-3-2-4-11(7-9)14-12(16)13-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNHNXCOMPLCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-cyclopropylurea typically involves the reaction of 3-acetylphenyl isocyanate with cyclopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-cyclopropylurea undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: 3-(Carboxyphenyl)-3-cyclopropylurea.

    Reduction: 1-(3-Hydroxyphenyl)-3-cyclopropylurea.

    Substitution: 1-(3-Nitrophenyl)-3-cyclopropylurea (nitration), 1-(3-Bromophenyl)-3-cyclopropylurea (bromination).

Scientific Research Applications

1-(3-Acetylphenyl)-3-cyclopropylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-cyclopropylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-(3-Acetylphenyl)-3-cyclopropylurea and its analogs:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Acetyl C₁₂H₁₅N₂O₂ ~237.27 (calculated) Hypothesized kinase/modulator roles
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea 2-Chloro, 4-hydroxy C₁₀H₁₁ClN₂O₂ 226.66 Lenvatinib metabolite; oncology
1-(4-Cyclohexylphenyl)-3-cyclopropylurea (PcAU-1036) 4-Cyclohexyl C₁₆H₂₁N₂O 257.35 Anti-inflammatory; inhibits IL-17/TNFα
1-(4-(Tert-butyl)phenyl)-3-cyclopropylurea (4a) 4-Tert-butyl C₁₄H₂₀N₂O 232.32 Synthetic intermediate; NMR-confirmed
1-(4-Aminophenyl)-3-cyclopropylurea 4-Amino C₁₀H₁₃N₃O 191.23 Potential reactivity in drug design

Key Observations :

  • Electronic Effects : The 3-acetyl group in the target compound is electron-withdrawing, altering the phenyl ring’s electron density compared to electron-donating groups (e.g., -OH in 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea) .

Critical Differences :

  • Reaction time/temperature varies with substituent reactivity. Acetyl groups may require milder conditions to avoid decomposition compared to chloro or hydroxyl groups.

Physicochemical and Pharmacological Properties

Property This compound 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea PcAU-1036
Boiling Point ~370°C (estimated) 364.6°C Not reported
Density ~1.40 g/cm³ (estimated) 1.43 g/cm³ Not reported
pKa ~8.5–9.5 (estimated) 9.37 Not reported
Biological Activity Underexplored Tyrosine kinase inhibition (Lenvatinib pathway) Anti-inflammatory

Notes:

  • The acetyl group may lower pKa compared to hydroxyl or amino analogs, influencing ionization and solubility.

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